molecular formula C16H18N2O3 B7698087 (S)-Methyl 3-((6-acetylnaphthalen-2-yl)amino)-2-aminopropanoate CAS No. 1313516-30-1

(S)-Methyl 3-((6-acetylnaphthalen-2-yl)amino)-2-aminopropanoate

Cat. No.: B7698087
CAS No.: 1313516-30-1
M. Wt: 286.33 g/mol
InChI Key: FWSYHNBFWPCECP-HNNXBMFYSA-N
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Description

L-ANAP methyl ester (hydrochloride) is an esterified form of the fluorescent unnatural amino acid L-ANAP. This compound is known for its application in fluorescent labeling of proteins, making it a valuable tool in biochemical and molecular biology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-ANAP methyl ester (hydrochloride) typically involves the esterification of L-ANAP. The process begins with the preparation of L-ANAP, which is synthesized through an enantiospecific route. The key steps include the formation of the naphthylamine derivative, followed by its coupling with L-alanine. The final step involves the esterification of the carboxyl group to form the methyl ester, and the addition of hydrochloride to form the hydrochloride salt .

Industrial Production Methods

Industrial production of L-ANAP methyl ester (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

L-ANAP methyl ester (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield various reduced derivatives of the naphthylamine .

Scientific Research Applications

L-ANAP methyl ester (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which L-ANAP methyl ester (hydrochloride) exerts its effects involves its incorporation into proteins through genetic encoding. Once incorporated, the compound’s fluorescent properties allow for the visualization and tracking of proteins in real-time. The molecular targets include specific amino acid residues within proteins, and the pathways involved are those related to protein synthesis and folding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-ANAP methyl ester (hydrochloride) is unique due to its specific fluorescent properties and its ability to be genetically encoded into proteins. This allows for precise and site-specific labeling, which is not possible with many other fluorescent compounds .

If you have any further questions or need more details, feel free to ask!

Properties

IUPAC Name

methyl (2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10(19)11-3-4-13-8-14(6-5-12(13)7-11)18-9-15(17)16(20)21-2/h3-8,15,18H,9,17H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSYHNBFWPCECP-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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